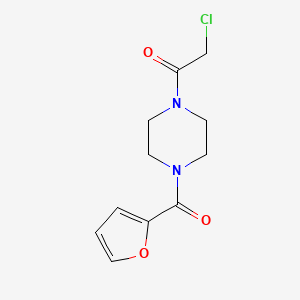

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

CAS No.: 729578-87-4

Cat. No.: VC4365759

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 729578-87-4 |

|---|---|

| Molecular Formula | C11H13ClN2O3 |

| Molecular Weight | 256.69 |

| IUPAC Name | 2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |

| Standard InChI Key | IQJDVCLXAFDOBI-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2 |

Introduction

Structural Characteristics and Nomenclature

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone features a piperazine core substituted at the 1-position with a chloroacetyl group (-CO-CH2-Cl) and at the 4-position with a furan-2-carbonyl moiety. The IUPAC name reflects this arrangement, with the piperazine ring serving as the central scaffold. Comparative analysis with analogous structures, such as 2-(2-chlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one (Y200-4799), reveals shared attributes, including a molecular weight range of 348–400 g/mol and logP values between 1.4–1.6, suggesting moderate lipophilicity .

The molecular formula C11H14ClN3O3 corresponds to a molar mass of 295.7 g/mol. Key structural descriptors include:

-

Hydrogen bond acceptors: 6 (consistent with furan and carbonyl groups)

-

Steric configuration: Likely achiral due to symmetric substitution patterns

Synthetic Methodologies

Core Piperazine Functionalization

Synthesis typically begins with piperazine derivatization. As demonstrated in the preparation of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), chloroacetylation proceeds via reaction with chloroacetyl chloride under basic conditions (e.g., K2CO3 in DMF) . For the target compound, sequential acylation is required:

-

Furan-2-carbonyl introduction: Piperazine reacts with furan-2-carbonyl chloride in anhydrous DMF at 0–5°C, yielding 1-(furan-2-carbonyl)piperazine .

-

Chloroacetyl substitution: The secondary amine undergoes N-chloroacetylation using chloroacetyl chloride and triethylamine, producing the final compound .

Reaction conditions critical for optimizing yield (typically 65–75%) include:

-

Temperature control (0–25°C to minimize side reactions)

-

Stoichiometric excess of acylating agents (1.2–1.5 eq)

Analytical Characterization

Spectroscopic data from related compounds provide benchmarks:

-

IR spectroscopy: Strong absorption bands at 1640–1670 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-Cl)

-

¹H NMR: Key signals include:

-

Mass spectrometry: Molecular ion peaks at m/z 295–297 (M⁺, Cl isotope pattern)

Physicochemical Properties

Experimental and computed properties for 2-chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone and analogues are summarized below:

The compound’s solubility profile suggests limited water solubility (logSw ≈ -2.2), necessitating formulation with co-solvents like DMSO or cyclodextrins for biological studies . Its moderate lipophilicity (logP ≈ 1.5) aligns with enhanced membrane permeability relative to more polar piperazine derivatives .

Reactivity and Stability

The chloroacetyl group confers electrophilic reactivity, enabling nucleophilic substitutions. Key stability considerations include:

-

Hydrolytic susceptibility: The chloroacetyl moiety undergoes hydrolysis in aqueous media (t₁/₂ ≈ 24 h at pH 7.4), generating glycolic acid derivatives .

-

Thermal stability: Decomposition onset occurs at ~180°C, as observed in thermogravimetric analysis of related compounds .

Reactivity pathways include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume